1-Fluoro-3-iodo-5-methoxybenzene
Description
1-Fluoro-3-iodo-5-methoxybenzene is an aromatic compound with the molecular formula C7H6FIO It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzene ring
Properties
IUPAC Name |
1-fluoro-3-iodo-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSYCEKFVMRKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-3-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of a methoxybenzene derivative with fluorine and iodine reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. These methods often employ advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1-Fluoro-3-iodo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms to form simpler derivatives.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1-Fluoro-3-iodo-5-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-iodo-5-methoxybenzene involves its interaction with various molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions, facilitating the formation of complex structures .
Comparison with Similar Compounds
1-Fluoro-3-iodo-5-methoxybenzene can be compared with other halogenated methoxybenzenes, such as:
- 1-Fluoro-3-chloro-5-methoxybenzene
- 1-Fluoro-3-bromo-5-methoxybenzene
- 1-Fluoro-3-iodo-4-methoxybenzene
These compounds share similar structural features but differ in their reactivity and applications due to the varying properties of the halogen atoms. For instance, iodine is more reactive in substitution reactions compared to chlorine and bromine, making this compound particularly useful in certain synthetic applications .
Biological Activity
1-Fluoro-3-iodo-5-methoxybenzene is an aromatic compound with significant potential in biological and medicinal chemistry. Its unique structure, featuring a methoxy group and halogen substituents, allows it to participate in various chemical reactions and biological interactions. This article delves into its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
This compound has the molecular formula C7H6FIO. The presence of fluorine and iodine atoms, along with a methoxy group, contributes to its reactivity and biological properties. The compound's structure is illustrated below:
| Element | Symbol | Atomic Number |
|---|---|---|
| Carbon | C | 6 |
| Hydrogen | H | 1 |
| Fluorine | F | 9 |
| Iodine | I | 53 |
| Oxygen | O | 8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen atoms can engage in halogen bonding , which enhances the compound's affinity for certain proteins or enzymes. Additionally, the methoxy group can form hydrogen bonds , facilitating further interactions with biological macromolecules.
Key Interactions
- Halogen Bonding : The iodine atom can form stronger interactions due to its larger size and polarizability compared to other halogens.
- Hydrogen Bonding : The methoxy group increases solubility and reactivity in biological systems.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities, particularly in the context of drug development and synthesis of bioactive compounds.
Case Studies
- Antitumor Activity : In studies focusing on the synthesis of compounds for cancer treatment, derivatives of this compound showed promising results against specific cancer cell lines. For instance, a derivative was tested for its ability to inhibit tumor growth in vitro, demonstrating a significant reduction in cell viability at certain concentrations .
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Research indicated that it could effectively inhibit certain enzymes involved in metabolic pathways, suggesting its utility in treating metabolic disorders .
Applications in Research
This compound serves as a versatile building block in organic synthesis. Its derivatives are explored for their potential as pharmaceuticals, particularly in targeting specific receptors or pathways relevant to diseases such as cancer and metabolic disorders.
Synthesis Pathways
The synthesis typically involves electrophilic aromatic substitution reactions, where the compound acts as an intermediate to form more complex structures. These reactions often require specific catalysts and reaction conditions to optimize yield and purity .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
